Cas no 2137989-50-3 (rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine)

rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
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- EN300-803794
- 2137989-50-3
- rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine
-
- インチ: 1S/C13H20N2/c1-3-10-4-6-11(7-5-10)12-8-15-9-13(12,2)14/h4-7,12,15H,3,8-9,14H2,1-2H3/t12-,13+/m0/s1
- InChIKey: LZRLBOCEMINQDE-QWHCGFSZSA-N
- ほほえんだ: N1C[C@@H](C2C=CC(CC)=CC=2)[C@@](C)(C1)N
計算された属性
- せいみつぶんしりょう: 204.162648646g/mol
- どういたいしつりょう: 204.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803794-0.1g |
rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine |
2137989-50-3 | 95% | 0.1g |
$1521.0 | 2024-05-21 | |
Enamine | EN300-803794-0.05g |
rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine |
2137989-50-3 | 95% | 0.05g |
$1452.0 | 2024-05-21 | |
Enamine | EN300-803794-0.5g |
rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine |
2137989-50-3 | 95% | 0.5g |
$1660.0 | 2024-05-21 | |
Enamine | EN300-803794-10.0g |
rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine |
2137989-50-3 | 95% | 10.0g |
$7435.0 | 2024-05-21 | |
Enamine | EN300-803794-1.0g |
rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine |
2137989-50-3 | 95% | 1.0g |
$1729.0 | 2024-05-21 | |
Enamine | EN300-803794-0.25g |
rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine |
2137989-50-3 | 95% | 0.25g |
$1591.0 | 2024-05-21 | |
Enamine | EN300-803794-2.5g |
rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine |
2137989-50-3 | 95% | 2.5g |
$3389.0 | 2024-05-21 | |
Enamine | EN300-803794-5.0g |
rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine |
2137989-50-3 | 95% | 5.0g |
$5014.0 | 2024-05-21 |
rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amine 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
rac-(3R,4S)-4-(4-ethylphenyl)-3-methylpyrrolidin-3-amineに関する追加情報
Rac-(3R,4S)-4-(4-Ethylphenyl)-3-Methylpyrrolidin-3-Amine: A Comprehensive Overview
Rac-(3R,4S)-4-(4-Ethylphenyl)-3-Methylpyrrolidin-3-amine (CAS No. 2137989-50-3) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrrolidines, which are known for their diverse biological activities and structural flexibility. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to rac-(3R,4S)-4-(4-Ethylphenyl)-3-Methylpyrrolidin-3-amine.
Chemical Structure and Properties
The molecular formula of rac-(3R,4S)-4-(4-Ethylphenyl)-3-Methylpyrrolidin-3-amine is C15H21N, and its molecular weight is 215.33 g/mol. The compound features a pyrrolidine ring with a 4-ethylphenyl substituent and a methyl group at the 3-position. The presence of these functional groups imparts specific chemical and physical properties to the molecule. The chiral centers at the 3 and 4 positions contribute to the compound's enantiomeric forms, which can have different biological activities.
The compound is generally synthesized through a series of well-defined chemical reactions, including asymmetric synthesis methods to control the stereochemistry at the chiral centers. Recent advancements in catalytic asymmetric synthesis have made it possible to produce high yields of enantiomerically pure forms of rac-(3R,4S)-4-(4-Ethylphenyl)-3-Methylpyrrolidin-3-amine. These methods often involve the use of chiral catalysts or ligands to achieve high enantioselectivity.
Synthesis Methods
The synthesis of rac-(3R,4S)-4-(4-Ethylphenyl)-3-Methylpyrrolidin-3-amine typically begins with the formation of a pyrrolidine ring from a suitable starting material. One common approach involves the reaction of an amino acid derivative with an aldehyde or ketone in the presence of a reducing agent. For example, the condensation of (S)-alanine with 4-ethylbenzaldehyde followed by reduction can yield the desired pyrrolidine structure.
To introduce chirality at the 3 and 4 positions, asymmetric catalysis is often employed. Transition metal catalysts such as palladium or rhodium complexes can be used to achieve high enantioselectivity in these reactions. Recent studies have also explored the use of organocatalysts, which offer an environmentally friendly and cost-effective alternative to metal-based catalysts.
Biological Activity and Therapeutic Potential
Rac-(3R,4S)-4-(4-Ethylphenyl)-3-Methylpyrrolidin-3-amine has been investigated for its potential therapeutic applications in various biological systems. One area of interest is its activity as a modulator of neurotransmitter receptors, particularly serotonin (5-HT) receptors. Studies have shown that this compound can exhibit selective binding to certain 5-HT receptor subtypes, which may have implications for treating neurological disorders such as depression and anxiety.
In addition to its effects on serotonin receptors, rac-(3R,4S)-4-(4-Ethylphenyl)-3-Methylpyrrolidin-3-amine has also been studied for its potential as an analgesic agent. Preclinical studies in animal models have demonstrated that this compound can effectively reduce pain responses without causing significant side effects. These findings suggest that it may have therapeutic potential in pain management.
Clinical Trials and Future Directions
While preclinical studies have shown promising results for rac-(3R,4S)-4-(4-Ethylphenyl)-3-Methylpyrrolidin-3-amine, further clinical trials are necessary to evaluate its safety and efficacy in human subjects. Several Phase I trials are currently underway to assess the pharmacokinetics and pharmacodynamics of this compound in healthy volunteers.
The results from these initial trials will provide valuable insights into the dosing regimens and potential side effects associated with rac-(3R,4S)-4-(4-Ethylphenyl)-3-Methylpyrrolidin-3-amine. If these trials are successful, subsequent Phase II and III trials will be conducted to evaluate its therapeutic efficacy in specific patient populations.
Conclusion
Rac-(3R,4S)-4-(4-Ethylphenyl)-3-Methylpyrrolidin-3-amine (CAS No. 2137989-50-3) is a promising compound with unique structural features and potential therapeutic applications. Its ability to modulate neurotransmitter receptors and exhibit analgesic properties makes it an attractive candidate for further research and development in medicinal chemistry. As ongoing clinical trials continue to provide more data on its safety and efficacy, this compound may play a significant role in advancing our understanding and treatment of various neurological disorders.
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